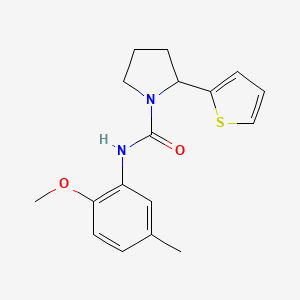

![molecular formula C20H23ClN6 B4630160 1-(4-氯苄基)-4-[4-(2-甲基-2-丙烯-1-基)-1-哌嗪基]-1H-吡唑并[3,4-d]嘧啶](/img/structure/B4630160.png)

1-(4-氯苄基)-4-[4-(2-甲基-2-丙烯-1-基)-1-哌嗪基]-1H-吡唑并[3,4-d]嘧啶

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various chemical reactions, leveraging intermediates and reagents to achieve the desired compound. For instance, the synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine derivatives indicates the versatility and complexity of synthetic routes for such compounds, often involving solvent-free forms or stoichiometric hydrates (Trilleras et al., 2008). Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines with antiviral activity against human enteroviruses showcases the potential for targeted synthetic strategies (Chern et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by hydrogen bonding, which can occur in two or three dimensions, significantly affecting their crystalline forms. The structural analysis often reveals that these compounds can crystallize in various forms, including solvent-free forms and stoichiometric hydrates, driven by intermolecular hydrogen bonds (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives engage in a range of chemical reactions, including interactions with biological molecules. For instance, their ability to quench the intrinsic fluorescence of bovine serum albumin through a static quenching process highlights their interactive potential with plasma proteins, indicating significant bio-relevant chemical properties (He et al., 2020).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, can be tailored by functionalizing specific positions on the molecule. Modifying the C(5) position to include a salifiable moiety, for example, can significantly enhance water solubility at low pH, demonstrating the impact of molecular modifications on physical properties (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties of 1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine derivatives can be profoundly influenced by substituents and structural modifications. For example, the introduction of a thiophene substituent has been shown to significantly enhance antiviral activity against coxsackievirus B3, illustrating the critical role of chemical structure in determining biological activity (Chern et al., 2004).

科学研究应用

抗菌活性

一项研究重点关注两种新型水溶性吡唑并[1,5-a]嘧啶衍生物的合成,展示了它们的抗菌活性。此外,通过荧光、时间分辨荧光、圆二色性 (CD) 光谱和分子对接探索了这些化合物与牛血清白蛋白 (BSA) 的相互作用。研究结果表明,这些化合物可以通过静态猝灭过程有效地猝灭 BSA 的固有荧光,表明从 BSA 传递能量的可能性很高。这些化合物与 BSA 的结合诱导构象变化,表明潜在的生物医学应用 (何等人,2020)。

抗肿瘤活性

对新型嘧啶基吡唑衍生物(包括 3-苯基哌嗪基-1-反式-丙烯)的研究揭示了对体外和体内多种肿瘤细胞系的显着细胞毒活性。某些衍生物对人类癌细胞表现出有效的抗肿瘤活性,而不会对小鼠造成不良影响,突出了癌症治疗的潜力 (内藤等人,2005)。

抗病毒活性

合成了一系列吡唑并[3,4-d]嘧啶,并评估了它们的抗病毒活性,特别是针对人类肠道病毒,如柯萨奇病毒。一些衍生物在抑制肠道病毒复制中表现出纳摩尔浓度,表明从这类化合物中开发有效的抗病毒剂的潜力 (陈等人,2004)。

与生物分子的相互作用

水溶性吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶作为人 A₃ 腺苷受体拮抗剂的研究揭示了腺苷受体拮抗作用的结构要求。这些发现为开发针对腺苷受体的新的治疗剂奠定了基础 (巴拉尔迪等人,2012)。

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN6/c1-15(2)12-25-7-9-26(10-8-25)19-18-11-24-27(20(18)23-14-22-19)13-16-3-5-17(21)6-4-16/h3-6,11,14H,1,7-10,12-13H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJUVMIURQMZJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630081.png)

![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)

![2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630105.png)

![N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4630112.png)

![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)

![4-[({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4630143.png)

![2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4630148.png)

![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)

![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4630166.png)

![2-[(2-chlorobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4630182.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B4630192.png)

![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4630196.png)